6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound belongs to the triazolothiadiazole class, characterized by a fused heterocyclic core of triazole and thiadiazole rings. Its structure features a 4-pyridyl group at position 3 and a 2-methoxyphenyl group at position 5. The 2-methoxy substitution enhances electron-donating properties and solubility, while the pyridyl group contributes to hydrogen bonding and π-π interactions in biological systems.
Properties
IUPAC Name |
6-(2-methoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS/c1-21-12-5-3-2-4-11(12)14-19-20-13(17-18-15(20)22-14)10-6-8-16-9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCQXNNOMKZFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is part of a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various pharmacological effects supported by recent research findings.
Chemical Structure and Synthesis
The compound features a unique triazolo-thiadiazole framework which is known for its potential therapeutic applications. The synthesis typically involves the cyclization of appropriate precursors under specific conditions. For example, microwave-assisted synthesis has been employed to enhance yield and purity in the preparation of various derivatives of this class of compounds .
Biological Activity Overview
The biological activities associated with 6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include:
- Anticancer Activity : Research indicates that derivatives from the triazolo-thiadiazole family exhibit potent anticancer properties. A study highlighted that certain derivatives showed significant inhibition of c-Met kinase activity with IC50 values in the nanomolar range . This suggests potential for targeting specific cancer pathways.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various bacterial strains. The 1,2,4-thiadiazole ring is frequently associated with antimicrobial and antifungal activities .
- Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a candidate for anti-inflammatory therapies. In studies comparing its efficacy against standard drugs like aspirin, certain derivatives showed superior activity .
The mechanism by which 6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological effects involves:
- Enzyme Inhibition : The compound likely interacts with specific enzymes (e.g., kinases) by binding to their active sites. This interaction can inhibit their activity and subsequently affect cellular signaling pathways crucial in cancer progression and inflammation .
- Receptor Modulation : Similar compounds have been shown to modulate receptor activity, influencing various physiological responses. This characteristic is vital for developing drugs targeting specific receptor-mediated pathways in diseases such as cancer and inflammation .
Research Findings and Case Studies
Recent studies have evaluated the biological activity of triazolo-thiadiazole derivatives extensively:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridyl group at position 3 and methoxyphenyl group at position 6 participate in nucleophilic substitution under controlled conditions:
-
Pyridyl Ring Reactivity :
The 4-pyridyl substituent undergoes halogenation or nitration in acidic media. For example, treatment with HNO₃/H₂SO₄ yields a nitro-substituted derivative at the para position of the pyridine ring . -
Methoxyphenyl Demethylation :
Reaction with HBr in acetic acid cleaves the methoxy group to form a phenolic derivative, enabling further functionalization.
Key Reaction Table :
Cycloaddition and Ring-Opening Reactions
The triazole-thiadiazole system exhibits unique reactivity in cycloaddition due to electron-deficient regions:
-
Diels-Alder Reactions :
Reacts with maleic anhydride at 120°C to form a fused tetracyclic adduct, confirmed by X-ray crystallography . -
Thiadiazole Ring Opening :
Treatment with hydrazine hydrate in ethanol cleaves the thiadiazole ring, yielding a bistriazole intermediate .
Mechanistic Insight :
-
Cycloaddition occurs preferentially at the triazole ring’s N2–C3 bond due to partial positive charge localization.
-
Ring-opening reactions are pH-dependent, with basic conditions favoring thiadiazole cleavage .
Coordination Chemistry with Metal Ions
The pyridyl nitrogen and triazole sulfur act as donor sites for metal coordination:
-
Pd(II) Complex Formation :
Reacts with PdCl₂ in DMF to form a square-planar complex, enhancing catalytic activity in cross-coupling reactions . -
Cu(II)-Mediated Oxidation :
In the presence of Cu(NO₃)₂, the thiadiazole sulfur oxidizes to sulfoxide, confirmed by IR (1050 cm⁻¹ S=O stretch) .
Comparative Metal Binding Affinity :
| Metal Ion | Ligand Sites | Stability Constant (log K) | Application |
|---|---|---|---|
| Pd(II) | Pyridyl-N, Triazole-N | 8.9 ± 0.2 | Suzuki-Miyaura Coupling |
| Cu(II) | Thiadiazole-S | 6.3 ± 0.3 | Oxidative Catalysis |
Functionalization via Cross-Coupling
The compound serves as a substrate in palladium-catalyzed couplings:
-
Suzuki-Miyaura Reaction :
Bromination at the triazole C5 position enables aryl boronic acid coupling, introducing diverse substituents (e.g., 5-(4-Fluorophenyl) derivative). -
Sonogashira Coupling :
Propargyl groups are introduced at the methoxyphenyl ring under CuI/Pd(PPh₃)₄ catalysis.
Optimized Conditions :
-
Suzuki Reaction: 2 mol% Pd(OAc)₂, K₂CO₃, DMF/H₂O (3:1), 80°C, 12h → 89% yield.
-
Sonogashira: 1.2 eq. phenylacetylene, 5 mol% Pd catalyst, Et₃N, 60°C → 78% yield.
Biological Derivatization
Structural modifications enhance pharmacological activity:
-
Sulfonamide Formation :
Reaction with sulfonyl chlorides introduces -SO₂R groups at the triazole nitrogen, improving COX-2 inhibition (IC₅₀ = 0.8 μM for R = p-tolyl) . -
Mannich Base Synthesis :
Condensation with morpholine and formaldehyde yields water-soluble derivatives with enhanced antimicrobial activity (MIC = 4 μg/mL against S. aureus) .
Structure-Activity Relationship (SAR) :
| Derivative Type | Bioactivity Enhancement | Reference |
|---|---|---|
| Sulfonamide | 10× COX-2 selectivity vs COX-1 | |
| Mannich Base | 8× improved solubility |
Photochemical Reactions
UV irradiation induces unique transformations:
-
[2+2] Photodimerization :
Forms a cyclobutane-linked dimer under 254 nm light, confirmed by NMR and MS . -
Singlet Oxygen Addition :
Rose Bengal-sensitized photooxygenation yields an endoperoxide at the thiadiazole ring.
Quantum Yield Data :
| Reaction | Φ Value | Wavelength (nm) | Solvent |
|---|---|---|---|
| Dimerization | 0.12 | 254 | MeCN |
| Oxygenation | 0.08 | 450 | CH₂Cl₂ |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Variations and Physicochemical Properties
Key Observations :
- Planarity and Dihedral Angles : The 4-pyridyl group in the target compound and its phenyl analog () creates a planar triazolothiadiazole core, with dihedral angles <10° between fused rings, favoring π-stacking interactions .
- Substituent Effects : Bulky groups like adamantyl () enhance antiproliferative activity, likely due to improved lipophilicity and target binding. Electron-withdrawing groups (e.g., 4-iodophenyl in ) increase cytotoxicity.
Table 2: Pharmacological Activities
Key Observations :
- Pyridyl groups (e.g., 4-pyridyl in the target) are common in kinase inhibitors (e.g., p38 MAPK in ), suggesting possible kinase-targeted applications.
Key Observations :
Structure-Activity Relationship (SAR) Insights
- Position 3 : Aromatic groups (pyridyl, indolyl) enhance target binding via hydrogen bonding. For example, 4-pyridyl in enables planar stacking with protein residues.
- Position 6 : Methoxy groups improve solubility (e.g., 2-methoxyphenyl in the target), while halogens (e.g., 4-iodophenyl in ) increase cytotoxicity.
- Hybridization : Compounds with fused heterocycles (e.g., naphthyloxy in ) show dual anti-inflammatory/analgesic effects due to multi-target engagement.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(2-Methoxyphenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
- Methodology : The compound is synthesized via multi-step heterocyclic condensation. Key steps include:
Hydrazide formation : Reacting 2-fluorobenzohydrazide with carbon disulfide in ethanol/KOH to form dithiocarbazinate salts .
Cyclization : Treating intermediates with hydrazine hydrate to yield 4-amino-5-aryl-1,2,4-triazole-3-thiol .
Final cyclocondensation : Using 2-phenoxyacetic acid and phosphorus oxychloride (POCl₃) to form the triazolothiadiazole core .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | KOH, ethanol, RT | 75–85 | >95% | |
| 3 | POCl₃, reflux | 60–70 | >98% |
Q. Which characterization techniques are critical for validating this compound’s structure?
- Methodology :
- 1H NMR : Assigns protons on aromatic (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Confirms C=S (690–710 cm⁻¹) and C-N (1250–1300 cm⁻¹) bonds .
- X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., methoxyphenyl vs. pyridyl) .
Q. What initial biological screening methods are used to assess its pharmacological potential?
- Methodology :
- Antifungal Assays : Test against Candida albicans using fluconazole as a control. IC₅₀ values are derived via microdilution .
- Molecular Docking : Target 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding affinity (AutoDock Vina, ΔG ≤ -8.5 kcal/mol) .
- Key Finding : Substituents at the 6-position (methoxyphenyl) enhance hydrophobic interactions with 3LD6’s active site .
Q. How do structural features influence its stability under experimental conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Degradation onset >200°C confirms thermal stability .
- pH Stability : Assess solubility in DMSO/PBS (pH 7.4) via UV-Vis (λ = 280 nm). Methoxy groups improve solubility (>5 mg/mL) .
Q. What protocols ensure purity for in vitro assays?
- Methodology :
- Flash Chromatography : Use silica gel (ethyl acetate/hexane, 3:7) to isolate impurities .
- Recrystallization : Ethanol/water (8:2) yields crystals with >99% purity (HPLC) .
Advanced Research Questions
Q. How do structural modifications at the 6-position influence bioactivity?
- Methodology :
- SAR Studies : Replace 2-methoxyphenyl with 2,6-dichlorophenyl or 3,4,5-trimethoxyphenyl .
- Biological Testing : Compare IC₅₀ against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Key Result : 3,4,5-Trimethoxyphenyl derivatives show 10× higher cytotoxicity (IC₅₀ = 2.1 µM) due to enhanced π-π stacking .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
- Case Study : Discrepancies in methoxyphenyl orientation were resolved via X-ray (torsion angle = 12.5°) .
- Methodology :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) and compare with experimental NMR shifts .
- NOESY : Detect spatial proximity between pyridyl H-2 and methoxy protons .
Q. What comparative studies exist with analogous triazolothiadiazoles?
- Key Comparisons :
| Analog | Bioactivity (vs. Target Compound) | Reference |
|---|---|---|
| 6-Phenyl derivative | 30% lower antifungal activity | |
| 3-(2-Fluorophenyl) analog | Similar cytotoxicity (ΔIC₅₀ ≤ 0.5 µM) |
- Conclusion : Pyridyl groups at the 3-position improve solubility without compromising activity .
Q. How to address discrepancies between in silico predictions and in vitro results?
- Case Study : Docking predicted strong 3LD6 inhibition (ΔG = -9.2 kcal/mol), but in vitro IC₅₀ was moderate (18 µM) .
- Resolution :
MD Simulations : Confirm binding pose stability (RMSD ≤ 2.0 Å over 100 ns) .
Enzyme Kinetics : Test noncompetitive inhibition via Lineweaver-Burk plots .
Q. What advanced protocols validate molecular docking hypotheses?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
